Clopidogrel hydrochloride
Overview
Description
Clopidogrel hydrochloride is a medication used to prevent blood clots in patients with cardiovascular diseases. It is an antiplatelet agent that inhibits platelet aggregation, thereby reducing the risk of heart attacks and strokes. This compound is commonly prescribed for patients with a history of myocardial infarction, stroke, or peripheral arterial disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clopidogrel hydrochloride is synthesized through a multi-step process. The synthesis begins with the preparation of 2-chlorophenylacetic acid, which is then converted to its methyl ester. This intermediate undergoes a cyclization reaction with thionyl chloride to form the thienopyridine ring structure. The final step involves the resolution of the racemic mixture to obtain the optically pure S-enantiomer, which is the active form of clopidogrel .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the use of solvents such as methylene chloride and acetone, and reagents like sodium hydroxide and hydrochloric acid. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Clopidogrel hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of clopidogrel results in the formation of its inactive carboxylic acid metabolite. Oxidation reactions involve the conversion of clopidogrel to its active thiol metabolite, which is responsible for its antiplatelet activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include esterase enzymes for hydrolysis and cytochrome P450 enzymes for oxidation. The reactions typically occur under physiological conditions, such as in the liver, where the enzymes are abundant .
Major Products Formed: The major products formed from the reactions of this compound include its inactive carboxylic acid metabolite and the active thiol metabolite. The active metabolite irreversibly binds to the P2Y12 receptor on platelets, preventing platelet aggregation .
Scientific Research Applications
Clopidogrel hydrochloride has numerous scientific research applications in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the mechanisms of antiplatelet agents. In biology, it is used to investigate the role of platelets in cardiovascular diseases. In medicine, this compound is widely used in clinical trials to evaluate its efficacy and safety in preventing thrombotic events. In industry, it is used in the development of generic formulations and the optimization of production processes .
Mechanism of Action
Clopidogrel hydrochloride is a prodrug that requires metabolic activation to exert its effects. After oral administration, it is absorbed in the intestine and metabolized in the liver by cytochrome P450 enzymes to form its active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting the binding of adenosine diphosphate and preventing platelet activation and aggregation. This mechanism reduces the risk of thrombotic events in patients with cardiovascular diseases .
Comparison with Similar Compounds
Clopidogrel hydrochloride belongs to the thienopyridine class of antiplatelet agents, which also includes ticlopidine and prasugrel. Compared to ticlopidine, clopidogrel has a better safety profile and fewer side effects. Prasugrel, on the other hand, has a faster onset of action and greater potency than clopidogrel. clopidogrel remains widely used due to its well-established efficacy and safety in preventing cardiovascular events .
List of Similar Compounds:- Ticlopidine
- Prasugrel
- Ticagrelor
- Cangrelor
- Elinogrel
This compound stands out due to its balance of efficacy, safety, and cost-effectiveness, making it a preferred choice for many patients and healthcare providers .
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.ClH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9,15H,6,8,10H2,1H3;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHVAFJSGWDBGA-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152734 | |
Record name | Clopidogrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-65-5 | |
Record name | Clopidogrel hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120202-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopidogrel hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPIDOGREL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426O7XWS6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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